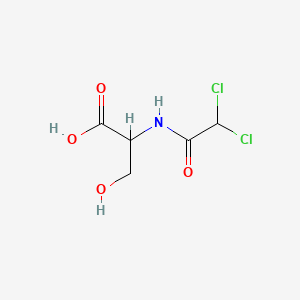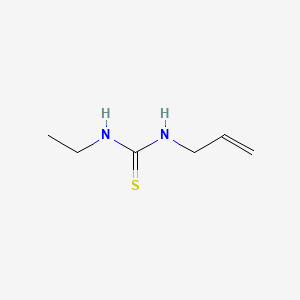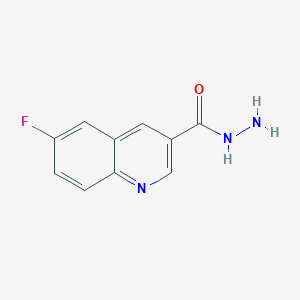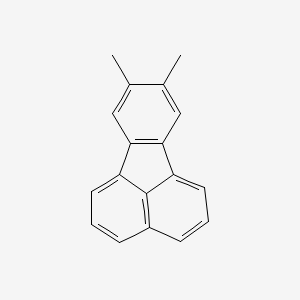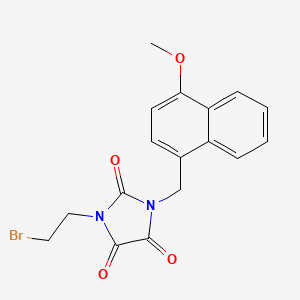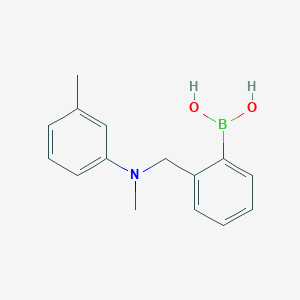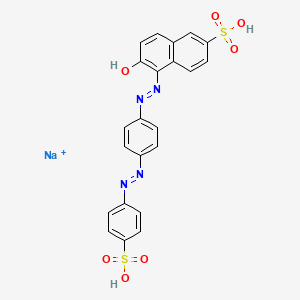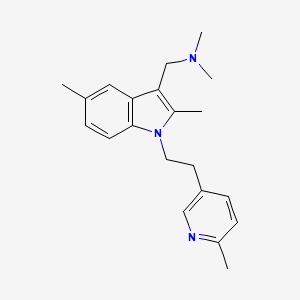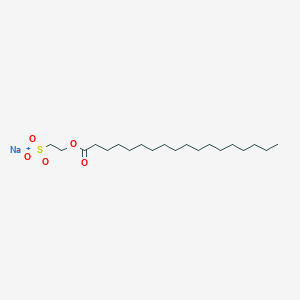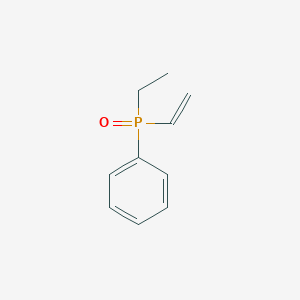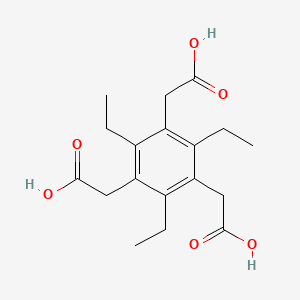
Pedalitin tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pedalitin tetraacetate is a derivative of pedalitin, a flavonoid compound. Flavonoids are a large subgroup of phenolic compounds widely distributed in the plant kingdom. Pedalitin itself is known for its inhibitory effects on enzymes such as tyrosinase and α-glucosidase .
Preparation Methods
The synthesis of pedalitin tetraacetate involves several steps. Initially, 6-hydroxy-2,3,4-trimethoxyacetophenone is prepared by Friedel–Crafts acylation of 1,4-dihydroxy-2,6-dimethoxybenzene with boron trifluoride diethyl etherate in acetic acid. This intermediate undergoes aldol condensation with vanillin under basic conditions to produce 2′-hydroxychalcone. The chalcone is then subjected to oxidative cyclization with iodine in dimethyl sulfoxide to afford flavone. Finally, serial demethylation of the methoxy groups at the 5-, 6-, and 3′-positions of the flavone using hydrogen bromide solution (30% in acetic acid) yields pedalitin . The tetraacetate derivative is formed by acetylation of pedalitin .
Chemical Reactions Analysis
Pedalitin tetraacetate undergoes various chemical reactions, including:
Scientific Research Applications
Pedalitin tetraacetate has several scientific research applications:
Mechanism of Action
Pedalitin tetraacetate exerts its effects primarily through enzyme inhibition. It inhibits tyrosinase, an enzyme involved in melanin production, and α-glucosidase, an enzyme involved in carbohydrate digestion . The inhibition of these enzymes is achieved through the binding of pedalitin to the active sites, preventing the enzymes from catalyzing their respective reactions .
Comparison with Similar Compounds
Pedalitin tetraacetate can be compared with other flavonoid derivatives such as quercetin and kaempferol. While all these compounds exhibit antioxidant properties, pedalitin is unique in its dual inhibitory effects on tyrosinase and α-glucosidase . Quercetin and kaempferol, on the other hand, are more commonly known for their anti-inflammatory and anticancer properties .
Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
- Luteolin
Properties
CAS No. |
25782-30-3 |
|---|---|
Molecular Formula |
C24H20O11 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-19(17)32-12(2)26)18-9-16(29)22-20(35-18)10-21(30-5)23(33-13(3)27)24(22)34-14(4)28/h6-10H,1-5H3 |
InChI Key |
SEYUHKMAZTWYIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


